Mono-Methyl Succinate

CAS No.: 214222-47-6

Cat. No.: VC14444755

Molecular Formula: C5H7O4-

Molecular Weight: 131.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214222-47-6 |

|---|---|

| Molecular Formula | C5H7O4- |

| Molecular Weight | 131.11 g/mol |

| IUPAC Name | 4-methoxy-4-oxobutanoate |

| Standard InChI | InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |

| Standard InChI Key | JDRMYOQETPMYQX-UHFFFAOYSA-M |

| Canonical SMILES | COC(=O)CCC(=O)[O-] |

Introduction

Chemical Identity and Structural Properties

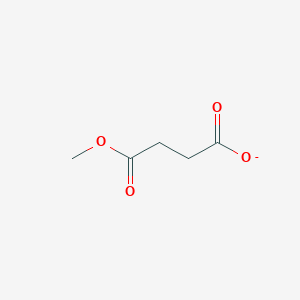

Mono-methyl succinate, systematically named 4-methoxy-4-oxobutanoic acid, is characterized by the molecular formula C₅H₈O₄ and a molar mass of 132.11 g/mol. Its structure consists of a succinic acid backbone with one carboxylic acid group esterified by a methyl group (Figure 1) .

Physical and Chemical Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Mono-Methyl Succinate

The compound’s pKa of ~4.42 indicates moderate acidity, consistent with its dual functionality as both a carboxylic acid and an ester . Its limited water solubility contrasts with high miscibility in polar organic solvents, a trait exploited in extraction and purification processes .

Synthesis and Industrial Production

Esterification of Succinic Acid

The primary synthesis route involves the mono-esterification of succinic acid with methanol under acidic catalysis:

Reaction conditions typically employ sulfuric acid or ion-exchange resins at 60–80 °C, yielding purities >95% . Industrial protocols optimize methanol-to-succinic acid molar ratios (1:1 to 1.5:1) to minimize di-ester byproducts .

Alternative Routes

-

Succinic Anhydride Methanolysis:

This method avoids water formation, simplifying downstream separation . -

Enzymatic Catalysis: Emerging approaches use lipases (e.g., Candida antarctica) for greener synthesis, though yields remain lower (~70%) compared to chemical methods .

Applications in Research and Industry

Pharmaceutical Intermediates

Mono-methyl succinate serves as a precursor in synthesizing:

-

Antimicrobial Agents: Recent studies demonstrate its incorporation into Lactobacillus plantarum culture supernatants, which exhibit pro-healing effects in chronic skin wounds by modulating pathogenic biofilm formation .

-

Prodrug Formulations: Its ester group enhances the lipophilicity of active pharmaceutical ingredients, improving membrane permeability .

Specialty Chemicals

-

Candle Manufacturing: As a smokeless, odorless substrate for color candles, it replaces traditional stearic acid blends .

-

Polymer Modification: Reacted with diols, it forms biodegradable polyesters for controlled-release drug delivery systems .

Distinction from Menthyl Succinate Variants

A namesake compound, (-)-menthyl succinate (CAS 77341-67-4), shares the “mono-methyl” designation but differs structurally (C₁₄H₂₄O₄) and functionally. Used primarily as a food flavorant (FEMA 3810), it imparts a cooling mint taste but lacks the pharmaceutical applications of 3878-55-5 .

| Parameter | Detail | Source |

|---|---|---|

| Storage Conditions | Sealed, dry, room temperature | |

| Stability | Stable; incompatible with strong oxidizers | |

| TSCA Status | Listed | |

| EPA Registration | 3878-55-5 |

Analytical Characterization

Modern techniques for quality control include:

-

NMR Spectroscopy: Distinct peaks at δ 3.65 (ester -OCH₃) and δ 12.1 (carboxylic -COOH) .

-

HPLC: Reverse-phase C18 columns with UV detection at 210 nm resolve mono-methyl succinate from di-esters .

Future Research Directions

-

Wound Healing Mechanisms: Elucidate the compound’s role in enhancing fibroblast migration in chronic wounds.

-

Green Synthesis: Optimize enzymatic pathways for industrial-scale production.

-

Polymer Applications: Explore copolymerization with lactides for biomedical scaffolds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume